molecular formula C8H13NO2 B13189951 Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13189951
M. Wt: 155.19 g/mol
InChI Key: KNJVQXHJDWIZBM-UHFFFAOYSA-N
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Description

Methyl 3-aminobicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition reactions, which can efficiently form the bicyclic structure . Another approach includes metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in a single reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity patterns and binding affinities, making it valuable for specific research applications.

Biological Activity

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by relevant research findings and data.

Structural Overview

This compound features a bicyclo[3.1.0]hexane core with an amino group and a carboxylate ester functional group. Its molecular formula is C9_{9}H15_{15}NO2_{2}, and it has a molecular weight of 155.19 g/mol. The unique structural characteristics enable it to interact with various biological targets, making it a candidate for further investigation in drug development.

Enzyme Interactions

Research indicates that this compound can modulate the activity of specific enzymes through binding interactions. The bicyclic structure allows it to fit into active sites of enzymes, potentially altering their catalytic functions. For instance, studies have demonstrated its ability to influence metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic transmission and plasticity in the brain .

Receptor Binding Studies

The compound's affinity for various receptors has been explored, particularly in relation to its structural features that facilitate binding. Its amino group can form hydrogen bonds with receptor sites, enhancing its interaction capabilities. This property positions it as a potential lead compound for developing drugs targeting neurological disorders.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Active Sites : The compound's structural conformation allows it to bind effectively to enzyme active sites or receptor binding pockets.
  • Modulation of Activity : Upon binding, it may either inhibit or enhance the activity of these biological targets, leading to altered physiological responses.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylateSimilar bicyclic structureDifferent amino positioning affects reactivity
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylateBicyclic structure with different positionsPotentially different biological activity profiles
Methyl 4-amino-bicyclo[2.1.1]hexane-1-carboxylateBicyclic structure but different connectivityVariations in reactivity patterns

This table highlights how structural variations can influence the biological properties and potential applications of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Study on Metabotropic Glutamate Receptors : Research published in Nature explored how methyl substitution affects functional activity at mGluRs, revealing that structural modifications could enhance receptor selectivity and potency .
  • Therapeutic Applications : Investigations into the compound's interactions with various biomolecules suggest potential therapeutic applications in treating neurological disorders by modulating neurotransmitter systems.
  • Prodrug Development : The compound has been evaluated as a prodrug candidate due to its ability to improve bioavailability and therapeutic efficacy when modified appropriately .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-3-5(8)2-6(9)4-8/h5-6H,2-4,9H2,1H3

InChI Key

KNJVQXHJDWIZBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1CC(C2)N

Origin of Product

United States

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